

N,N'-Dibutylsulphamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N,N'*-Dibutylsulphamide

CAS No.: 763-11-1

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Abstract

This technical guide provides an in-depth examination of the molecular structure, synthesis, and spectroscopic characterization of **N,N'-Dibutylsulphamide** (also known as N,N'-Dibutylsulfamide). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will explore the molecule's structural nuances, provide a detailed and validated protocol for its synthesis, and interpret its characteristic spectroscopic data. This guide aims to serve as a comprehensive resource, grounded in authoritative references, to facilitate a deeper understanding and application of this sulfamide compound.

Introduction to N,N'-Dibutylsulphamide

The sulfonamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a cornerstone in medicinal chemistry and material science.^{[1][2]} **N,N'-Dibutylsulphamide**, a symmetrically substituted diamide of sulfuric acid, represents a fundamental scaffold within this important

class of molecules. Its structure consists of a central sulfonyl group (SO₂) flanked by two nitrogen atoms, each bearing an n-butyl substituent.

While complex sulfonamides have been extensively studied as antibacterial agents, diuretics, and anticonvulsants, simpler dialkylsulfamides like **N,N'-Dibutylsulphamide** serve as important model compounds and synthetic intermediates.[3] Understanding the core molecular structure, reactivity, and spectroscopic signatures of this molecule is crucial for the rational design of more complex derivatives and for predicting their physicochemical properties. This guide provides a detailed exploration of these fundamental aspects.

Molecular Structure and Physicochemical Properties

The structural attributes of **N,N'-Dibutylsulphamide** dictate its physical properties, reactivity, and interactions with other molecules.

Connectivity and Core Geometry

The central sulfur atom in **N,N'-Dibutylsulphamide** is bonded to two oxygen and two nitrogen atoms, resulting in a tetrahedral geometry around the sulfur. The S-N bond length in sulfamides is significantly shorter than a typical S-N single bond (approx. 1.75 Å), suggesting a degree of double bond character.[4] The O=S=O and N-S-N bond angles are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky butyl groups and the electrostatic repulsion of the oxygen lone pairs.

The rigidity of the sulfonamide functional group contributes to the typically crystalline nature of these compounds.[2]

Table 1: Key Physicochemical Properties of N,N'-Dibutylsulphamide

Property	Value	Source
Molecular Formula	C ₈ H ₂₀ N ₂ O ₂ S	PubChem
Molecular Weight	208.32 g/mol	PubChem
CAS Number	13953-93-0	PubChem

Note: Further experimental data such as melting point and density are not widely reported and would require empirical determination.

Conformational Analysis

The two n-butyl chains introduce conformational flexibility to the molecule. Rotation around the S-N and N-C bonds allows the butyl groups to adopt various spatial arrangements. The lowest energy conformation will likely position the bulky butyl groups to minimize steric hindrance, potentially in an anti-periplanar arrangement relative to each other across the N-S-N plane. In related structures, the geometry around the nitrogen atoms is typically trigonal planar or very shallowly pyramidal, influencing the overall shape of the molecule.[5]

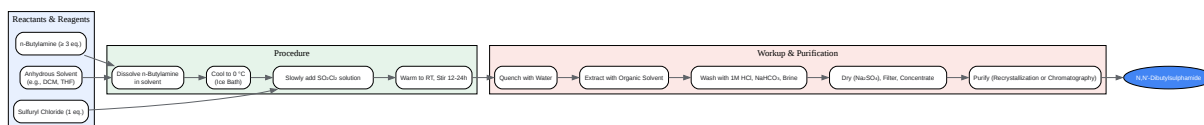
Figure 1: 2D Molecular Structure of **N,N'-Dibutylsulphamide**.

Synthesis of N,N'-Dibutylsulphamide

The most direct and widely adopted method for preparing symmetrically substituted sulfamides is the reaction of sulfonyl chloride (SO_2Cl_2) with a primary amine.[2][6] This reaction is robust and proceeds readily under standard laboratory conditions.

Reaction Mechanism and Rationale

The synthesis involves the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic sulfur atom of sulfonyl chloride. The reaction proceeds in two steps, with the initial substitution of one chloride ion to form an intermediate sulfamoyl chloride, which then reacts with a second equivalent of the amine to yield the final product. A base, typically an excess of the amine itself or a non-nucleophilic base like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Using an excess of the starting amine is often preferred for simplicity as it serves as both reactant and acid scavenger.



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Figure 2: General workflow for the synthesis of **N,N'-Dibutylsulphamide**.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for sulfonamide synthesis.^{[2][3]}

Materials:

- n-Butylamine (≥ 99%)
- Sulfuryl chloride (SO₂Cl₂) (≥ 97%)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-butylamine (3.0 equivalents) in anhydrous DCM.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.
- **Addition of Sulfuryl Chloride:** Prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. A white precipitate (butylammonium chloride) will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours to ensure the reaction goes to completion. Monitor progress by Thin-Layer Chromatography (TLC).
- **Aqueous Workup:** Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the layers and extract the aqueous layer twice more with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl (to remove excess n-butylamine), saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude **N,N'-Dibutylsulphamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis is validated at each stage. The formation of a precipitate confirms the acid-base reaction. TLC monitoring confirms the consumption of starting materials and formation of the product. The washing steps are designed to remove specific impurities, and the final purification step ensures the isolation of the target compound with high purity, which is then confirmed by the spectroscopic methods detailed below.

Spectroscopic Characterization

Spectroscopic analysis provides definitive confirmation of the molecular structure of **N,N'-Dibutylsulphamide**. While a specific public spectrum for this exact molecule is not readily available, its expected spectral features can be reliably predicted based on well-established principles and data from analogous compounds.^{[7][8][9]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sulfamide group has very strong, characteristic absorption bands.^{[10][11]}

Table 2: Predicted Key IR Absorption Bands for **N,N'-Dibutylsulphamide**

Wavenumber (cm ⁻¹)	Vibration Type	Description
~3300	N-H Stretch	A medium, sharp peak characteristic of a secondary amine in a sulfamide.
2850-2960	C-H Stretch	Strong, multiple peaks corresponding to the sp ³ C-H bonds of the butyl chains.
~1350 & ~1160	SO ₂ Asymmetric & Symmetric Stretch	Two very strong and sharp absorption bands, which are diagnostic for the sulfonyl group. ^[12]
~1050	C-N Stretch	A medium intensity peak for the alkyl amine C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment in the butyl chains.

- $\delta \sim 0.9$ ppm (triplet, 6H): The terminal methyl (CH_3) protons of the two butyl groups.
- $\delta \sim 1.4$ ppm (sextet, 4H): The methylene (CH_2) protons gamma to the nitrogen.
- $\delta \sim 1.6$ ppm (quintet, 4H): The methylene (CH_2) protons beta to the nitrogen.
- $\delta \sim 3.1$ ppm (quartet or triplet of triplets, 4H): The methylene (CH_2) protons alpha to the nitrogen, which are deshielded by the electronegative nitrogen atom.
- $\delta \sim 4.5$ - 5.5 ppm (broad singlet, 2H): The N-H protons. The chemical shift of this peak is highly variable and depends on solvent, concentration, and temperature. It may be identified by its broadness and its disappearance upon D_2O exchange.[\[13\]](#)

^{13}C NMR (Carbon-13 NMR): The carbon spectrum will show four distinct signals corresponding to the four unique carbon atoms of the butyl chains.

- $\delta \sim 13.8$ ppm: The terminal methyl (CH_3) carbon.
- $\delta \sim 20.0$ ppm: The gamma methylene (CH_2) carbon.
- $\delta \sim 31.5$ ppm: The beta methylene (CH_2) carbon.
- $\delta \sim 43.0$ ppm: The alpha methylene (CH_2) carbon, deshielded by its proximity to the nitrogen atom.

Note: Predicted chemical shifts are based on typical values for N-alkyl groups in similar chemical environments and may vary slightly based on the solvent used.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For **N,N'-Dibutylsulphamide**, Electron Ionization (EI) would likely show a molecular ion peak $[\text{M}]^+$ at $m/z = 208$. The fragmentation pattern would be expected to show characteristic losses of the butyl chains and fragments corresponding to the sulfonamide core.

Conclusion

N,N'-Dibutylsulphamide, while a structurally simple molecule, serves as an excellent model for understanding the fundamental chemistry of the sulfamide functional group. Its molecular structure is defined by a tetrahedral sulfur core and flexible n-butyl substituents. The synthesis is reliably achieved through the reaction of n-butylamine with sulfonyl chloride, a standard and scalable method in organic chemistry. The identity and purity of the compound are unequivocally confirmed by a combination of IR, NMR, and mass spectrometry, which reveal the characteristic spectroscopic signatures of the sulfonyl group and the alkyl chains. This guide provides the necessary technical foundation for researchers to confidently synthesize, identify, and utilize **N,N'-Dibutylsulphamide** and related structures in their scientific endeavors.

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